molecular formula C14H12N2O6 B14614632 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-84-5

2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol

Cat. No.: B14614632
CAS No.: 59919-84-5
M. Wt: 304.25 g/mol
InChI Key: UFQRMJXINKTXJU-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by a series of chemical reactions to introduce the hydroxyl and methyl groups. One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring. The resulting nitro compound is then subjected to further reactions to introduce the hydroxyl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique fluorescence properties. This makes it useful in sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to the specific arrangement of hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent sensor for metal ions sets it apart from other similar compounds .

Properties

CAS No.

59919-84-5

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

2-[(2-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol

InChI

InChI=1S/C14H12N2O6/c1-8-5-10(14(18)12(6-8)16(21)22)7-9-3-2-4-11(13(9)17)15(19)20/h2-6,17-18H,7H2,1H3

InChI Key

UFQRMJXINKTXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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